N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide
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Overview
Description
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to a benzamide moiety via a three-carbon chain. The presence of the piperazine ring is significant as it is a common scaffold in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate acylating agent to introduce the 3-oxopropyl group. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Coupling with Benzamide: The intermediate is then coupled with benzoyl chloride to form the final product. This step may require a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to form an alcohol.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as the serotonin receptor, and modulate their activity. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor signaling pathways.
Comparison with Similar Compounds
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide can be compared to other compounds with similar structures:
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}tricyclo[3.3.1.13,7]decan-1-amine: This compound also features a piperazine ring with a 2-methoxyphenyl group but has a different core structure.
Urapidil: Contains a similar piperazine moiety and is used as an antihypertensive agent.
Trazodone: Another compound with a piperazine ring, used as an antidepressant.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-10-6-5-9-18(19)23-13-15-24(16-14-23)20(25)11-12-22-21(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWYNVCGKOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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